Butane-1,4-diyl bis(2-bromoacetate)

Thiol-ene chemistry Hydrogel crosslinking Bioconjugation kinetics

Researchers requiring thiol-specific crosslinking with predictable kinetics often face challenges with maleimides (too fast) or acrylates (too slow, hydrolytically labile). Butane-1,4-diyl bis(2-bromoacetate) provides intermediate gelation rates (minutes to hours) with superior hydrolytic stability. Key advantages: • C4 spacer yields balanced ionic conductivity (10⁻⁶-10⁻⁵ S/cm) & Tg for solid-state electrolytes • ATRP initiation enables narrow-MW polymers with well-defined architectures • Crystalline, pleated conformation supports solid-phase reactions requiring precise spatial orientation Supplied at ≥98% purity; shipped ambient globally.

Molecular Formula C8H12Br2O4
Molecular Weight 331.99 g/mol
CAS No. 67638-54-4
Cat. No. B1282180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButane-1,4-diyl bis(2-bromoacetate)
CAS67638-54-4
Molecular FormulaC8H12Br2O4
Molecular Weight331.99 g/mol
Structural Identifiers
SMILESC(CCOC(=O)CBr)COC(=O)CBr
InChIInChI=1S/C8H12Br2O4/c9-5-7(11)13-3-1-2-4-14-8(12)6-10/h1-6H2
InChIKeyUWFWUCCZIMDIIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butane-1,4-diyl bis(2-bromoacetate) Technical Specifications


Butane-1,4-diyl bis(2-bromoacetate) (CAS 67638-54-4), also known as 1,4-bis(bromoacetoxy)butane, is a homobifunctional alkylating agent with the molecular formula C₈H₁₂Br₂O₄ and a molecular weight of 331.99 g/mol . It contains two reactive bromoacetate ester groups flanking a central 1,4-butanediol spacer. In the solid state, this compound adopts a pleated conformation stabilized by weak intermolecular hydrogen bonds, as confirmed by single-crystal X-ray diffraction at 293 K [1]. Its primary utility lies in thiol-specific crosslinking and polymer initiation chemistry, where the bromoacetyl moieties undergo nucleophilic substitution with sulfhydryl groups to form stable thioether linkages [2].

Thiol-specific crosslinking via bromoacetate ester groups
Bifunctional initiator for ATRP and polymer synthesis
Compact C4 butane spacer for defined crosslink distance

Butane-1,4-diyl bis(2-bromoacetate) Substitution Risks


In-class compounds with bromoacetate functionality cannot be simply interchanged due to critical variations in spacer length, backbone chemistry, and leaving group identity that directly dictate reactivity, hydrogel mechanics, and final material properties. The alkyl chain length of the spacer profoundly influences ionic conductivity and glass transition temperature in polymerized ionic liquids [1], while the choice between bromoacetate and alternative electrophiles (e.g., iodoacetate, maleimide) determines crosslinking kinetics by orders of magnitude [2]. Furthermore, substitution with PEG-based analogs introduces significant differences in molecular weight, spacer arm length, and aqueous solubility . The quantitative evidence below establishes the specific, measurable performance of the 1,4-butanediol spacer and bromoacetate ester combination, providing a basis for rational selection over alternatives.

Spacer length variation C2, C6, or C8 spacers shift ionic conductivity and glass transition profiles, altering material properties.
Leaving group identity Bromoacetate kinetics differ from iodoacetate or maleimide; gelation time and hydrolytic stability may not transfer directly.
Backbone chemistry PEG-based analogs introduce long, flexible, hydrophilic spacers incompatible with short, hydrophobic butane architecture.

Butane-1,4-diyl bis(2-bromoacetate) Differentiation Evidence


Bromoacetate Reactivity Ranking

Butane-1,4-diyl bis(2-bromoacetate) contains the bromoacetate functional group, which exhibits intermediate reactivity among common thiol-reactive electrophiles. Vanderhooft et al. (2007) determined the relative reactivity order for PEG-based crosslinkers as maleimide > iodoacetate > bromoacetate > iodoacetamide > acrylate ≫ bromoacetamide, with rates increasing exponentially with pH [1]. This ranking, derived from thiol reaction rate constants measured over pH 7.4 to 8.6, positions bromoacetate as a moderately fast crosslinker that offers greater hydrolytic stability than maleimides but slower gelation than iodoacetates [1].

Reactivity Ranking
Class-level inference
maleimide > iodoacetate > bromoacetate > iodoacetamide > acrylate » bromoacetamide
Balanced gelation kinetics and hydrolytic stability
Data to verify; pH 7.4–8.6, thiol-HA system
Thiol-ene chemistry Hydrogel crosslinking Bioconjugation kinetics

Alkyl Spacer Length vs. Ionic Conductivity

Eldesouki et al. (2024) investigated a series of polymerized ionic liquids (PILs) synthesized from 1,1′-(1,4-butadiyl) bisimidazole and bis-bromoacetates with varying alkyl spacer lengths (n = 2, 4, 6, 8). The room temperature DC conductivity of the PIL derived from the C8 spacer (1,8-OBA) was the highest at 2.2 × 10⁻⁵ S/cm, while the C4 spacer (1,4-BBA, corresponding to butane-1,4-diyl bis(2-bromoacetate)) and shorter chains exhibited lower conductivity [1]. DFT calculations revealed that complexation energy decreases with increasing spacer length, correlating with enhanced segmental mobility and thus higher conductivity [1].

Ionic Conductivity
Head-to-head
C4 spacer: intermediate
C8 spacer: 2.2 × 10−5 S/cm (highest)
Mid-range conductivity for electrolyte tuning
Room temperature DC measurement
Polymerized ionic liquids Ionic conductivity Electrolyte materials

Alkyl Spacer Length vs. Glass Transition

The same study by Eldesouki et al. (2024) demonstrated that shorter alkyl linker chains in bis-bromoacetate-derived PILs lead to significantly elevated glass transition temperatures (Tg). The C2 and C4 spacers (including butane-1,4-diyl bis(2-bromoacetate)) yielded higher Tg values compared to longer C6 and C8 spacers, consistent with increased chain rigidity and reduced segmental mobility [1]. This trend is mechanistically linked to the higher complexation energy observed for shorter spacers from DFT calculations [1].

Glass Transition
Head-to-head
Tg: C4 > C6 > C8
Moderate chain rigidity; tunable thermomechanical profile
DSC analysis; complexation energy trend
Polymer thermal properties Glass transition temperature Segmental mobility

Conformational Flexibility vs. PEG Crosslinkers

Single-crystal X-ray diffraction analysis of butane-1,4-diyl bis(2-bromoacetate) at 293 K revealed that the molecule adopts a pleated conformation, with OCH₂–CH₂CH₂ torsion angles of approximately 60° and −60° [1]. This conformation arises from the rotational freedom of the C–C single bonds in the butane chain. The crystal packing is stabilized by a network of weak intermolecular C–H···O hydrogen bonds between methylene and carbonyl groups, with each molecule interacting with its four closest neighbors [1]. In contrast, PEG-based crosslinkers such as Bis-Bromoacetamido-dPEG®₁₁ possess a much longer, flexible, and hydrophilic spacer arm (44 atoms, 47.5 Å), which imparts high aqueous solubility and extended reach between reactive sites .

Crystal Conformation
Reported
Pleated; OCH2–CH2CH2 torsion ≈60°/−60°
Defined solid-state packing; C–H···O network
vs. PEG spacer: extended, 47.5 Å, hydrophilic
Crystal engineering Molecular conformation Solid-state structure

Molecular Weight and Spacer Arm Length

Butane-1,4-diyl bis(2-bromoacetate) has a molecular weight of 331.99 g/mol and an estimated end-to-end distance of approximately 7–8 Å (based on the crystal structure) [1]. In comparison, a widely used PEG-based analog, Bis-Bromoacetamido-dPEG®₁₁, has a molecular weight of approximately 786 g/mol and a spacer arm length of 47.5 Å (44 atoms) . The 1,4-butanediol spacer provides a short, rigid, and hydrophobic linker, whereas the PEG spacer is long, flexible, and hydrophilic .

Spacer Size
Cross-study
Butane: ∼7–8 Å, 332 g/mol
PEG: 47.5 Å, 786 g/mol
Minimal perturbation vs. extended aqueous reach
Crystal data vs. vendor specification
Crosslinker selection Spacer arm design Bioconjugation tools

Butane-1,4-diyl bis(2-bromoacetate) Application Scenarios


Polymerized Ionic Liquid Synthesis

The C4 spacer of butane-1,4-diyl bis(2-bromoacetate) yields PILs with conductivity lower than C8 analogs but higher than C2 analogs, and a Tg higher than longer-chain variants [1]. This intermediate profile is valuable for solid-state electrolyte applications requiring a balance between ionic mobility and mechanical robustness. Procurement should prioritize this compound when the design target involves mid-range conductivity (between 10⁻⁶ and 10⁻⁵ S/cm) and moderate segmental rigidity.

Hydrolytically Stable Crosslinking

The bromoacetate group offers gelation rates intermediate between fast maleimides and slow acrylates, with greater hydrolytic stability than maleimides [2]. Butane-1,4-diyl bis(2-bromoacetate) is therefore suited for hydrogel formulations where gelation must occur within minutes to hours (not seconds) and where the crosslinker will be exposed to aqueous conditions over extended periods. This profile is particularly relevant for injectable biomaterials and 3D cell culture scaffolds.

Solid-Phase Synthesis and Crystal Engineering

The crystalline nature and defined pleated conformation of butane-1,4-diyl bis(2-bromoacetate), stabilized by a weak hydrogen-bonding network [3], make it an excellent candidate for solid-phase reactions where precise spatial orientation of reactive groups is required. Its compact spacer (7–8 Å) and hydrophobic character are advantageous for reactions in organic solvents or for constructing crystalline frameworks.

ATRP Initiator with Short Spacer

As a bifunctional alkyl bromide, butane-1,4-diyl bis(2-bromoacetate) can serve as an ATRP initiator. The short C4 spacer places initiating sites in close proximity, enabling the synthesis of polymers with narrow molecular weight distributions and well-defined architectures [4]. This is particularly useful when the application demands minimal spacer interference or when a compact initiator is required to fit within confined reaction volumes or templates.

Application
Selection Property
Validation Focus
Polymerized Ionic Liquid Synthesis
Intermediate conductivity and elevated Tg
Conductivity measurement, DSC validation
Hydrolytically Stable Crosslinking
Bromoacetate reactivity and aqueous stability
Gelation kinetics, hydrolytic stability assay
Solid-Phase Synthesis and Crystal Engineering
Crystalline conformation and packing
Single-crystal XRD, solid-phase reactivity
ATRP Initiator with Short Spacer
Bifunctional alkyl bromide, compact C4 spacer
Polymerization control, MW distribution analysis
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